molecular formula C17H14O6 B1599014 5,7-Dihydroxy-3',4'-dimethoxyflavone CAS No. 4712-12-3

5,7-Dihydroxy-3',4'-dimethoxyflavone

Cat. No. B1599014
CAS RN: 4712-12-3
M. Wt: 314.29 g/mol
InChI Key: AOLOMULCAJQEIG-UHFFFAOYSA-N
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Patent
US07371775B2

Procedure details

1 kg of 3′,5,7-trihydroxy-4′-methoxy flavone-7-rutinoside and 454 g of potassium carbonate were dissolved in dimethylformamide at 10° C., which was heated and stirred at 90° C. for 8 hours. The reaction solution was cooled to room temperature. To the solution was added 1 kg of iodomethane, followed by stirring at room temperature for 12 hours. Upon completing the reaction, 50 L of mixed solution of ethyl acetate and dichloromethane (3:2) was added thereto. The resultant solution was stirred for 30 minutes and then filtered. 5.2 L of methanol and 5 kg of conc. hydrochloric acid were added to the filtered solid, followed by heating to reflux at 65° C. for 8 hours. The reaction mixture was cooled down to room temperature. The precipitated solid were collected by filtration and washed with a small amount of methanol to give a desired compound (yellow solid, 426 g, yield: 82%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
454 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
[Compound]
Name
mixed solution
Quantity
50 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
C[C@@H]1O[C@@H](OC[C@H]2O[C@@H]([O:16][C:17]3[CH:22]=[C:21]4[O:23][C:24]([C:28]5[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[C:30](O)[CH:29]=5)=[CH:25][C:26](=[O:27])[C:20]4=[C:19]([OH:37])[CH:18]=3)[C@H](O)[C@@H](O)[C@@H]2O)[C@H](O)[C@H](O)[C@H]1O.[C:44](=O)([O-])[O-:45].[K+].[K+].IC.C(OCC)(=O)C>CN(C)C=O.ClCCl>[OH:37][C:19]1[CH:18]=[C:17]([OH:16])[CH:22]=[C:21]2[C:20]=1[C:26](=[O:27])[CH:25]=[C:24]([C:28]1[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[C:30]([O:45][CH3:44])[CH:29]=1)[O:23]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Name
Quantity
454 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
IC
Step Three
Name
mixed solution
Quantity
50 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
which was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
5.2 L of methanol and 5 kg of conc. hydrochloric acid were added to the filtered solid
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 65° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated solid were collected by filtration
WASH
Type
WASH
Details
washed with a small amount of methanol

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC1=C2C(C=C(OC2=CC(=C1)O)C1=CC(=C(C=C1)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 426 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.